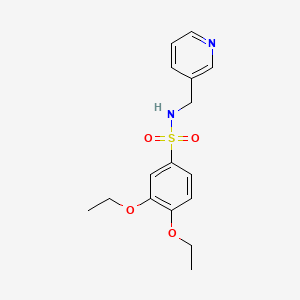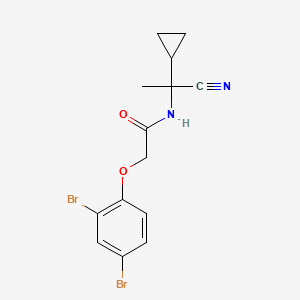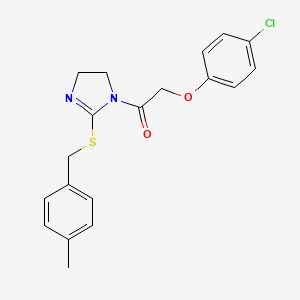
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O2 . It is related to the class of organic compounds known as phenylalkylamines .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate sulfonyl chloride with an amine. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide core with a pyridin-3-ylmethyl group and two ethoxy groups attached .Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including the regulation of ion channels and the release of neurotransmitters. Additionally, this compound has been found to have an effect on the endoplasmic reticulum, which is a cellular organelle that is involved in protein synthesis and folding.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have an effect on the release of dopamine, which is a neurotransmitter that is involved in reward, motivation, and pleasure. Additionally, this compound has been found to have an effect on the activity of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and sleep.
Advantages and Limitations for Lab Experiments
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has been found to be a selective ligand for the sigma-1 receptor, which means that it has a high affinity for this protein and does not bind to other receptors. Additionally, this compound has been found to be stable in solution and can be easily synthesized in the lab.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its effects on living organisms are not well understood. Additionally, this compound has been found to be toxic at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for the research of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. One potential direction is the study of its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used to study the sigma-1 receptor and its role in cellular processes. Finally, further research could be done to optimize the synthesis of this compound and to develop more selective ligands for the sigma-1 receptor.
Synthesis Methods
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of pyridine-3-carboxaldehyde with 3,4-diethoxybenzylamine to form a Schiff base. The Schiff base is then reacted with p-toluenesulfonyl chloride to form the sulfonamide. Finally, the sulfonamide is deprotected using hydrochloric acid to yield this compound.
Scientific Research Applications
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, neurotransmitter release, and cell survival.
properties
IUPAC Name |
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-21-15-8-7-14(10-16(15)22-4-2)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVESMSYGJTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)



![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)





![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)
